1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol
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Overview
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a synthetic organic compound that features a carbazole core substituted with dichloro groups and an octafluoropentyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Octafluoropentyloxy Side Chain: This step involves the reaction of the carbazole derivative with an appropriate octafluoropentyl halide under basic conditions to form the ether linkage.
Final Functionalization: The hydroxyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The halogen atoms and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness
The unique combination of the carbazole core, dichloro substituents, and octafluoropentyloxy side chain imparts distinct chemical and physical properties to 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol, making it a valuable compound for various applications.
Properties
CAS No. |
325695-83-8 |
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Molecular Formula |
C20H15Cl2F8NO2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H15Cl2F8NO2/c21-10-1-3-15-13(5-10)14-6-11(22)2-4-16(14)31(15)7-12(32)8-33-9-18(25,26)20(29,30)19(27,28)17(23)24/h1-6,12,17,32H,7-9H2 |
InChI Key |
GOTDNKUZEAZGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)C=CC(=C3)Cl |
Origin of Product |
United States |
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